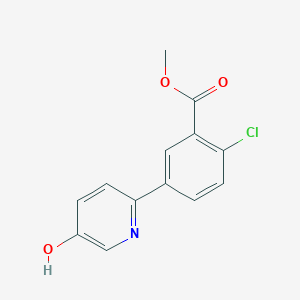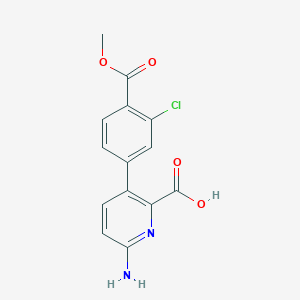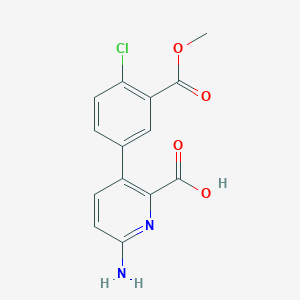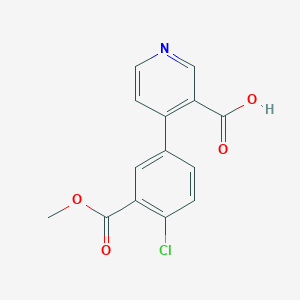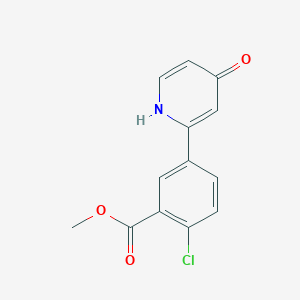
4-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine, abbreviated as 4-OH-2-MTP, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research areas. It is a white crystalline solid that is soluble in water and has a melting point of 191-193°C. This compound has been extensively studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-OH-2-MTP has been studied for its potential applications in a variety of scientific research areas. It has been shown to possess anti-inflammatory, antioxidant, and antifungal properties, which makes it a promising candidate for use in the treatment of various diseases. Additionally, it has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. This could make it a useful tool for studying the effects of prostaglandins on various biological processes.
Wirkmechanismus
The exact mechanism of action of 4-OH-2-MTP is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species. Additionally, it is believed to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. This could explain its anti-inflammatory and antifungal effects.
Biochemical and Physiological Effects
4-OH-2-MTP has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that it has potent anti-inflammatory and antioxidant properties, as well as antifungal activity. Additionally, it has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. This could explain its potential therapeutic effects in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-OH-2-MTP has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it is stable under a variety of conditions, making it suitable for long-term storage. However, it is important to note that it is not approved for human use and should only be used in laboratory experiments.
Zukünftige Richtungen
There are a variety of potential future directions for 4-OH-2-MTP. One potential direction is to further investigate its mechanism of action and its potential therapeutic applications in the treatment of various diseases. Additionally, it could be studied for its potential use as an inhibitor of cyclooxygenase-2, which could lead to the development of novel drugs for the treatment of inflammation and other diseases. Additionally, further research could be conducted to investigate its potential use as an antioxidant and antifungal agent. Finally, it could be studied for its potential use in other laboratory experiments, such as in the synthesis of other compounds.
Synthesemethoden
4-OH-2-MTP can be synthesized via a multi-step process that involves the reaction of various chemicals and reagents. The first step involves the reaction of 2-methoxy-5-trifluoromethylphenylacetic acid with potassium carbonate. This reaction produces a potassium salt of 2-methoxy-5-trifluoromethylphenylacetic acid. The second step involves the reaction of this salt with 4-hydroxy-2-pyridinecarboxaldehyde. This reaction produces 4-hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine. The final step involves the purification of the compound by recrystallization.
Eigenschaften
IUPAC Name |
2-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-19-12-3-2-8(13(14,15)16)6-10(12)11-7-9(18)4-5-17-11/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYASHFKSFVRLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692778 |
Source


|
| Record name | 2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine | |
CAS RN |
1261895-18-4 |
Source


|
| Record name | 2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine, 95%](/img/structure/B6415679.png)

